1-Tosylpiperazine hydrochloride
Overview
Description
1-Tosylpiperazine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2S. It is a derivative of piperazine, where the piperazine ring is substituted with a tosyl group (4-methylphenylsulfonyl) and combined with hydrochloride. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
1-Tosylpiperazine hydrochloride is a derivative of piperazine . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist .
Mode of Action
Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its similarity to piperazine, it may influence the gabaergic system, which plays a crucial role in the nervous system’s response to neurotransmitters .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of the action of this compound is likely to be the paralysis of parasites, similar to piperazine . This facilitates the removal or expulsion of the parasites from the host body .
Biochemical Analysis
Biochemical Properties
1-Tosylpiperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial tyrosinase, an enzyme involved in melanin synthesis . This inhibition is crucial for studying the enzyme’s role in various biological processes. Additionally, this compound interacts with proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that piperazine derivatives, including this compound, can induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as tyrosinase, by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s activity and function within the cell, contributing to its overall biochemical effects.
Preparation Methods
1-Tosylpiperazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
1-Tosylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other substituents under appropriate conditions. For example, nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to remove the tosyl group.
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield piperazine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tosylpiperazine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. The tosyl group serves as a protecting group for the piperazine ring, allowing for selective functionalization.
Organic Synthesis: The compound is employed in the preparation of complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Biological Studies: Researchers use this compound to study the biological activity of piperazine derivatives.
Comparison with Similar Compounds
1-Tosylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties, it differs from this compound in its substituent group.
1-Methylpiperazine: This compound has a simpler structure and is used in different synthetic applications.
1,4-Ditosylpiperazine: Similar to this compound but with two tosyl groups, it exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties. Its tosyl group offers unique reactivity compared to other piperazine derivatives, making it a versatile compound in various research fields .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDHDNEYHSNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675460 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856843-84-0 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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